molecular formula C7H11N5O4 B1681433 Sanazole CAS No. 104958-90-9

Sanazole

Número de catálogo: B1681433
Número CAS: 104958-90-9
Peso molecular: 229.19 g/mol
Clave InChI: YKDRHKCETNMLHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Las rutas sintéticas para Sanazole están disponibles, pero los detalles específicos no están ampliamente documentados.
    • Los métodos de producción industrial pueden implicar modificaciones de las rutas sintéticas existentes.
  • Análisis De Reacciones Químicas

    Redox Reactions of Sanazole

    This compound's chemical reactions, especially its redox behavior in aqueous solutions, have been examined using pulse radiolysis . Pulse radiolysis involves generating radicals and observing their reactions with the compound of interest. The study of these reactions helps to understand the radiosensitizing effect of this compound .

    This compound reacts rapidly with several radical species :

    • Hydrated electron (eaq-) : this compound reacts with hydrated electrons at almost diffusion-controlled rates, producing a nitro radical anion .

    • CO2-. : this compound reacts with CO2-. at almost diffusion-controlled rates, producing a nitro radical anion .

    • 2-propanol radicals : this compound reacts with 2-propanol radicals at almost diffusion-controlled rates, producing a nitro radical anion .

    • CH2OH radicals : The reaction with CH2OH radicals has also been studied .

    The nitro radical anion formed in these reactions has a maximum absorbance at approximately 290 nm . The decay kinetics of this radical anion are independent of pH . The radical anion also reacts with oxygen, with a measured rate constant of 3.4 x 10^6 dm3 mol-1 s-1 .

    One-Electron Reduction Potential

    Using pulse radiolysis, the one-electron reduction potential of this compound in an aqueous solution was estimated to be -0.33 ± 0.02 V vs. NHE (Normal Hydrogen Electrode) . This determination involved redox equilibria with methyl viologen .

    Interaction with Biological Molecules

    This compound interacts with other biologically relevant molecules :

    • Thymine radical anion : An electron-transfer reaction was observed from the thymine radical anion to this compound .

    • Cytochrome c : this compound increases the rate of cytochrome c reduction in hypoxygenic medium .

    Radiosensitizing Mechanism

    This compound enhances radiation-induced damage to DNA in hypoxic cancer cells. Hypoxic tumors are typically resistant to radiation therapy, but this compound can increase the lethality of radiation in these cells. It facilitates electron transfer processes, which generate reactive oxygen species, leading to enhanced cell death.

    Comparison with Similar Compounds

    CompoundStructure TypeMechanism of ActionUnique Features
    This compoundNitro compoundEnhances radiation damage in hypoxic conditionsEfficient electron acceptor
    MisonidazoleNitroimidazoleSimilar radiosensitizing effectsDifferent pharmacokinetics
    NimorazoleNitroimidazoleRadiosensitization under hypoxic conditionsDistinct metabolic pathways
    SR-2508Nitro compoundHypoxic cell sensitizationVariability in efficacy across tumor types

    Aplicaciones Científicas De Investigación

    Radiosensitization in Cancer Treatment

    Sanazole has been extensively studied for its radiosensitizing effects, particularly in solid tumors. The following sections summarize key findings from various studies.

    Clinical Trials and Studies

    Several clinical trials have demonstrated the effectiveness of this compound in combination with radiation therapy:

    • Study on Breast and Cervical Cancer : A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the combination of this compound and gemcitabine significantly enhanced radiation effects at doses of 6, 8, and 10 Gy. The survival rates of treated cells were notably lower compared to controls, indicating increased radiosensitivity .
    • Feasibility Trial : A trial involving daily oral administration of this compound alongside radiotherapy for various cancers indicated that 91% of patients completed their treatment as planned, with manageable side effects such as paresthesia in some cases .

    Efficacy in Different Cancer Types

    This compound has been tested across various cancer types, showcasing its versatility:

    • Oropharyngeal Cancer : In a randomized controlled trial, patients receiving this compound before radiotherapy exhibited better tumor response rates compared to those who did not receive the drug. The study reported a complete response rate of 65% in the test group versus 22% in the control group .
    • Biliary Tract Cancer : A phase II clinical trial assessed this compound's effectiveness when combined with gemcitabine and oxaliplatin. Results indicated significant reductions in tumor size and improved progression-free survival correlated with changes in standardized uptake values measured by FDG PET scans .

    Data Tables

    The following tables summarize key findings from studies involving this compound:

    Radiosensitization Effects on Cell Lines

    Treatment CombinationMCF-7 Survival Rate (%)HeLa Survival Rate (%)
    Control88.68 ± 0.6188.53 ± 1.53
    This compound (1 mM)74.36 ± 0.6269.47 ± 1.07
    Gemcitabine (5 µM)64.28 ± 1.4650.00 ± 0.67
    This compound + Gemcitabine43.82 ± 0.5027.10 ± 0.63

    Patient Response Rates in Oropharyngeal Cancer

    Response TypeTest Group (%)Control Group (%)
    Complete Response6522
    Partial/No Response2270

    Mecanismo De Acción

    • El mecanismo principal de Sanazole implica la mejora de la apoptosis inducida por radiación.
    • Es probable que interactúe con objetivos moleculares involucrados en las vías de respuesta al daño del ADN.
    • Se necesitan más estudios para comprender completamente su modo de acción preciso.
  • Comparación Con Compuestos Similares

    • La singularidad de Sanazole radica en su radiosensibilización específica para células hipóxicas.
    • Los compuestos similares incluyen otros radiosensibilizadores, pero el perfil específico de this compound lo diferencia.

    Actividad Biológica

    Sanazole, also known as AK-2123, is a nitrotriazole derivative that functions primarily as a hypoxic cell sensitizer. It has garnered attention for its potential in enhancing the efficacy of radiotherapy, particularly in the treatment of various tumors. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical applications, and associated case studies.

    This compound acts by sensitizing hypoxic tumor cells to radiation therapy. Tumor hypoxia is a significant barrier to effective radiotherapy because oxygen enhances the effects of radiation on cells. This compound's mechanism involves:

    • Radiosensitization : Enhancing the effects of gamma radiation in tumor cells by promoting DNA damage and cell death.
    • Neurotoxicity Reduction : Compared to other nitroimidazoles, this compound exhibits lower neurotoxicity, making it a safer option for patients undergoing treatment .

    Clinical Applications

    This compound has been investigated in various clinical settings, particularly in combination with radiotherapy for treating cancers such as cervical cancer and glioblastoma multiforme.

    Case Studies

    • Preoperative Low-Dose Radiotherapy :
      • A study demonstrated that preoperative low-dose radiotherapy combined with this compound resulted in no viable tumor cells in resected specimens. The patient remained free from local recurrence or distant metastasis for 24 months post-surgery .
    • Glioblastoma Multiforme Treatment :
      • A 62-year-old female patient with glioblastoma received daily oral administration of 1 g of this compound for 10 days before radiotherapy. She achieved a complete response and remained disease-free for 3.5 years .
    • Feasibility Trial :
      • A feasibility trial involving 44 treatment sessions showed that this compound could be administered safely without severe adverse effects. Only mild paresthesia was reported in 18% of patients, indicating manageable side effects .

    Research Findings

    Research has consistently shown that this compound enhances the effectiveness of radiation therapy:

    • Radiosensitizing Effects : Studies indicated that this compound increased internucleosomal fragmentation in tumor cell DNA when combined with radiation, leading to enhanced tumor cell death .
    • Efficacy Compared to Other Sensitizers : In comparative studies, this compound demonstrated significant radiosensitizing effects, although it was less effective than some newer compounds like KU-2285 .

    Data Summary

    The following table summarizes key findings from various studies on this compound's biological activity:

    Study ReferenceTreatment TypeKey FindingsPatient Outcomes
    Preoperative RadiotherapyNo viable tumor cells post-surgeryDisease-free for 24 months
    Daily Oral Administration91% treatment completion; mild paresthesia (18%)No grade 3+ toxicity observed
    Glioblastoma TreatmentComplete response after combination therapyDisease-free at 3.5 years
    In Vivo Tumor StudiesEnhanced DNA fragmentation in tumor cellsIncreased effectiveness of radiation

    Propiedades

    Número CAS

    104958-90-9

    Fórmula molecular

    C7H11N5O4

    Peso molecular

    229.19 g/mol

    Nombre IUPAC

    N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

    InChI

    InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13)

    Clave InChI

    YKDRHKCETNMLHL-UHFFFAOYSA-N

    SMILES

    COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

    SMILES canónico

    COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

    Apariencia

    Solid powder

    Key on ui other cas no.

    104958-90-9

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >3 years if stored properly

    Solubilidad

    32.9 [ug/mL] (The mean of the results at pH 7.4)

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    AK 2123
    AK-2123
    sanazole
    senazole
    technetium-99m-cyclam AK 2123

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Sanazole
    Reactant of Route 2
    Reactant of Route 2
    Sanazole
    Reactant of Route 3
    Reactant of Route 3
    Sanazole
    Reactant of Route 4
    Reactant of Route 4
    Sanazole
    Reactant of Route 5
    Reactant of Route 5
    Sanazole
    Reactant of Route 6
    Reactant of Route 6
    Sanazole

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.